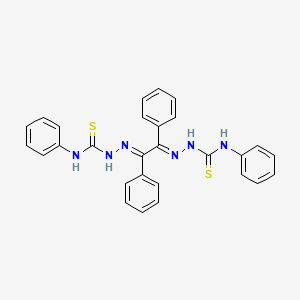
2,2'-(1,2-Diphenyl-1,2-ethanediylidene)bis(N-phenylhydrazinecarbothioamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(1,2-Diphenyl-1,2-ethanediylidene)bis(N-phenylhydrazinecarbothioamide) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of two phenyl groups attached to an ethanediylidene core, with bis(N-phenylhydrazinecarbothioamide) moieties. Its intricate structure makes it a subject of interest in organic chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(1,2-Diphenyl-1,2-ethanediylidene)bis(N-phenylhydrazinecarbothioamide) typically involves the condensation reaction between benzil and N-phenylhydrazinecarbothioamide. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,2’-(1,2-Diphenyl-1,2-ethanediylidene)bis(N-phenylhydrazinecarbothioamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl groups in the compound can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a neutral or slightly alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound, potentially forming quinones or other oxygenated species.
Reduction: Reduced forms of the compound, possibly leading to the formation of hydrazine derivatives.
Substitution: Substituted phenyl derivatives, depending on the electrophile used in the reaction.
Scientific Research Applications
2,2’-(1,2-Diphenyl-1,2-ethanediylidene)bis(N-phenylhydrazinecarbothioamide) has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Mechanism of Action
The mechanism of action of 2,2’-(1,2-Diphenyl-1,2-ethanediylidene)bis(N-phenylhydrazinecarbothioamide) involves its interaction with molecular targets through its hydrazinecarbothioamide moieties. These functional groups can form coordination bonds with metal ions, leading to the formation of metal complexes. Additionally, the compound’s phenyl groups can participate in π-π interactions with aromatic systems, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2,2’-(1-Phenyl-1,2-ethanediylidene)bis(N,N-dimethylhydrazinecarbothioamide): Similar structure but with dimethyl groups instead of phenyl groups.
1,2-Bis(diphenylphosphino)ethane: Contains diphenylphosphino groups instead of hydrazinecarbothioamide moieties.
Benzene, 1,1’-(1,2-dimethyl-1,2-ethanediyl)bis-: Similar core structure but with different substituents.
Uniqueness
2,2’-(1,2-Diphenyl-1,2-ethanediylidene)bis(N-phenylhydrazinecarbothioamide) is unique due to its specific combination of phenyl and hydrazinecarbothioamide groups, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
42135-83-1 |
|---|---|
Molecular Formula |
C28H24N6S2 |
Molecular Weight |
508.7 g/mol |
IUPAC Name |
1-[(E)-[(2E)-1,2-diphenyl-2-(phenylcarbamothioylhydrazinylidene)ethylidene]amino]-3-phenylthiourea |
InChI |
InChI=1S/C28H24N6S2/c35-27(29-23-17-9-3-10-18-23)33-31-25(21-13-5-1-6-14-21)26(22-15-7-2-8-16-22)32-34-28(36)30-24-19-11-4-12-20-24/h1-20H,(H2,29,33,35)(H2,30,34,36)/b31-25+,32-26+ |
InChI Key |
PPNUJBYQXJIQMK-YESHOFFLSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N\NC(=S)NC2=CC=CC=C2)/C(=N/NC(=S)NC3=CC=CC=C3)/C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)C(=NNC(=S)NC2=CC=CC=C2)C(=NNC(=S)NC3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(Propan-2-yl)bicyclo[2.2.2]octan-2-one](/img/structure/B14659420.png)

![{2-[(3-Methoxyphenyl)sulfanyl]phenyl}acetonitrile](/img/structure/B14659427.png)
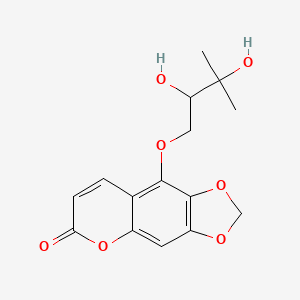
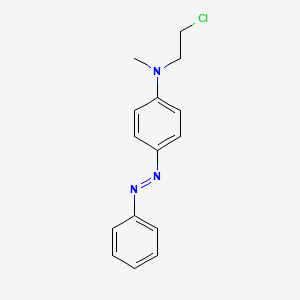
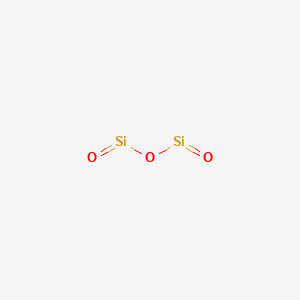

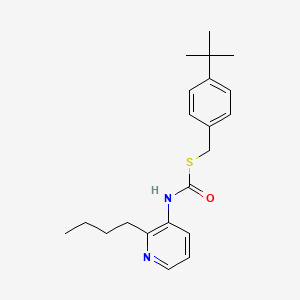
![1,2-Propanediol, 2-[4-(2-methylpropyl)phenyl]-](/img/structure/B14659470.png)
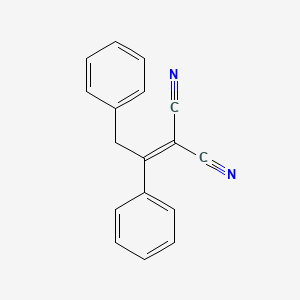
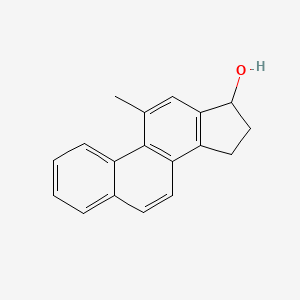
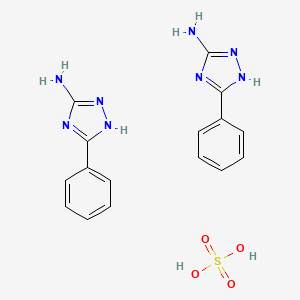

![3a,4,4a,5,8,8a,9,9a-Octahydro-1H-4,9-methanocyclopenta[b]naphthalene](/img/structure/B14659481.png)
